Methyl octyl phosphate
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Overview
Description
Methyl octyl phosphate: is an organic compound belonging to the class of organophosphates It is an ester of phosphoric acid and is characterized by the presence of a methyl group and an octyl group attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl octyl phosphate can be synthesized through the esterification of phosphoric acid with methanol and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where phosphoric acid is reacted with methanol and octanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl octyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phosphoric acid, methanol, and octanol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur where the alkyl groups are replaced by other nucleophiles, leading to the formation of different organophosphate esters.
Major Products Formed:
- Hydrolysis: Phosphoric acid, methanol, and octanol.
- Oxidation: Phosphoric acid derivatives.
- Substitution: Various organophosphate esters depending on the nucleophile used.
Scientific Research Applications
Methyl octyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: this compound is studied for its potential role in biological systems, including its interactions with enzymes and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the formulation of surfactants, lubricants, and flame retardants due to its chemical properties.
Mechanism of Action
The mechanism of action of methyl octyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphate moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, affecting their activity. Additionally, the hydrophobic alkyl chains can interact with lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
- Methyl ethyl phosphate
- Methyl butyl phosphate
- Methyl hexyl phosphate
Comparison: Methyl octyl phosphate is unique due to its longer alkyl chain compared to similar compounds like methyl ethyl phosphate and methyl butyl phosphate. This longer chain imparts different physicochemical properties, such as increased hydrophobicity and altered solubility, which can influence its applications and interactions in various systems.
Properties
CAS No. |
137301-41-8 |
---|---|
Molecular Formula |
C9H20O4P- |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
methyl octyl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-3-4-5-6-7-8-9-13-14(10,11)12-2/h3-9H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
OKEUUXNKMFMNAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OC |
Origin of Product |
United States |
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